molecular formula C10H10N4O4S B1659897 5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine CAS No. 690684-01-6

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1659897
CAS No.: 690684-01-6
M. Wt: 282.28
InChI Key: UMUYWYUREJDYNJ-UHFFFAOYSA-N
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Description

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine, also known by its chemical name with the molecular formula C10H10N4O4S , is a compound with a molecular weight of 28228

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while substitution reactions may yield new compounds with different functional groups.

Scientific Research Applications

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Properties

CAS No.

690684-01-6

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28

IUPAC Name

5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C10H10N4O4S/c1-17-8-3-2-6(4-7(8)14(15)16)5-19-10-13-12-9(11)18-10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

UMUYWYUREJDYNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(O2)N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(O2)N)[N+](=O)[O-]

Origin of Product

United States

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